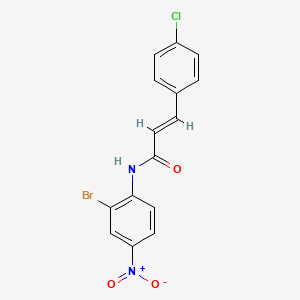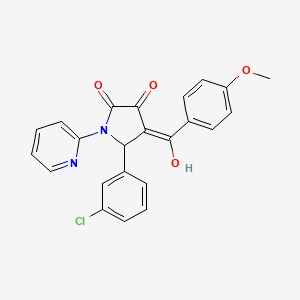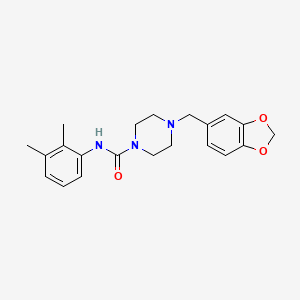![molecular formula C20H22N2O6 B5314705 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate](/img/structure/B5314705.png)
3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate, also known as FMA-MA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate is still not fully understood. However, studies have suggested that 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate has been shown to have various biochemical and physiological effects. Studies have suggested that 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate may induce DNA damage and oxidative stress in cancer cells, leading to cell death. 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate has several advantages for lab experiments, including its easy synthesis method, high purity, and stability. However, 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate. One potential direction is the development of 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate-based drug delivery systems for the targeted delivery of anticancer agents and antibiotics. Another direction is the synthesis of 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate-based materials for various applications, including sensors and electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate and its potential application in cancer therapy.
In conclusion, 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate is a promising chemical compound with potential applications in various fields. Its easy synthesis method, stability, and potential anticancer properties make it an attractive candidate for further research. Future studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate can be synthesized using a straightforward method that involves the reaction of 2-furoylamine, 4-methoxyphenylacrylic acid, and propionyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate.
Applications De Recherche Scientifique
3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate has been extensively studied for its potential application in various fields, including cancer research, drug delivery, and material science. In cancer research, 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate has also been used in drug delivery systems, where it acts as a carrier for various drugs, including anticancer agents and antibiotics. Additionally, 3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate has been used in material science as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
3-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(23)27-12-4-10-21-19(24)17(22-20(25)18-5-3-11-28-18)13-15-6-8-16(26-2)9-7-15/h3,5-9,11,13H,4,10,12H2,1-2H3,(H,21,24)(H,22,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQSWMHPUUTOGZ-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5314637.png)


![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)

![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)
![(3S*,4R*)-1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-methoxypiperidin-4-amine](/img/structure/B5314692.png)
![4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5314697.png)
![1-{[(2R,5S)-5-(isoquinolin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5314710.png)



![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)